[6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid
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Overview
Description
[6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid is a chemical compound with the molecular formula C13H12O6S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as hydroxyl, methoxycarbonyl, and methanesulfonic acid. This compound is primarily used in industrial applications and scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, which are readily available.
Functional Group Introduction: The hydroxyl group is introduced through a hydroxylation reaction, while the methoxycarbonyl group is added via esterification.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:
Reactor Setup: Using stainless steel reactors to withstand the corrosive nature of sulfonation reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure high yield and purity.
Purification: The final product is purified using techniques such as crystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
[6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The methoxycarbonyl group can be reduced to a hydroxyl group.
Substitution: The sulfonic acid group can participate in substitution reactions, replacing the sulfonic group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones or aldehydes.
Reduction: Formation of alcohols or diols.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
[6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonic acid: Similar structure but lacks the methoxycarbonyl group.
6-Methoxy-2-naphthoic acid: Contains a methoxy group but lacks the sulfonic acid group.
2-Naphthol: Contains a hydroxyl group but lacks the methoxycarbonyl and sulfonic acid groups.
Uniqueness
[6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid is unique due to the presence of all three functional groups (hydroxyl, methoxycarbonyl, and methanesulfonic acid) in a single molecule. This combination of functional groups imparts unique chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
[6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid, with the CAS number 91903-84-3, is a sulfonic acid derivative characterized by its unique chemical structure, which includes hydroxyl and methoxycarbonyl functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C13H12O6S
- Molecular Weight : 296.296 g/mol
- Appearance : Typically appears as a white to off-white solid.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of compounds structurally related to this compound. For instance, derivatives with similar naphthalene structures have demonstrated significant inhibitory effects on various cancer cell lines, with IC50 values ranging from 1.2 to 5.3 μM against different tumor types, including breast cancer (MCF-7) and colorectal cancer (HCT 116) .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound 10 | MCF-7 | 1.2 |
Compound 11 | HCT 116 | 3.7 |
Compound 12 | HEK 293 | 5.3 |
Antioxidant Activity
The antioxidant properties of this compound have also been evaluated. Compounds with similar structures exhibited improved antioxidative activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene). The antioxidant capacity was measured using various assays, confirming that these compounds can effectively reduce reactive oxygen species (ROS) levels in vitro .
Antibacterial Activity
The antibacterial potential of this compound has been investigated against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) was found to be as low as 8 μM, indicating a promising antibacterial profile for derivatives of this compound .
Case Studies and Research Findings
-
Study on Antiproliferative Effects :
A comprehensive study investigated the structure-activity relationship of various naphthalene derivatives, including this compound. The results indicated that modifications to the hydroxyl and methoxy groups significantly influenced antiproliferative activity, with certain derivatives showing enhanced efficacy against cancer cells. -
Antioxidative Mechanisms :
Another research effort focused on the antioxidative mechanisms of naphthalene derivatives. It was found that while some compounds effectively reduced oxidative stress markers in cell cultures, their antiproliferative activity did not correlate directly with their ability to scavenge ROS, suggesting a complex interplay between these activities . -
Antibacterial Efficacy :
An investigation into the antibacterial properties revealed that compounds bearing hydroxyl and methoxy groups displayed selective activity against E. faecalis, highlighting the potential of these derivatives in developing new antibacterial agents .
Properties
CAS No. |
91903-84-3 |
---|---|
Molecular Formula |
C13H12O6S |
Molecular Weight |
296.30 g/mol |
IUPAC Name |
(6-hydroxy-7-methoxycarbonylnaphthalen-2-yl)methanesulfonic acid |
InChI |
InChI=1S/C13H12O6S/c1-19-13(15)11-5-10-4-8(7-20(16,17)18)2-3-9(10)6-12(11)14/h2-6,14H,7H2,1H3,(H,16,17,18) |
InChI Key |
XHAQYUPHCJEHSW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2C=CC(=CC2=C1)CS(=O)(=O)O)O |
Origin of Product |
United States |
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